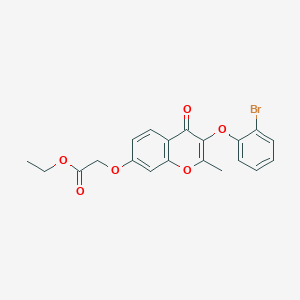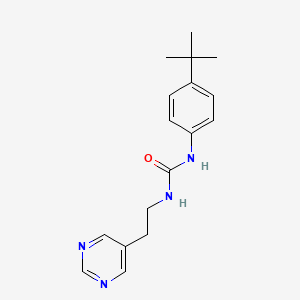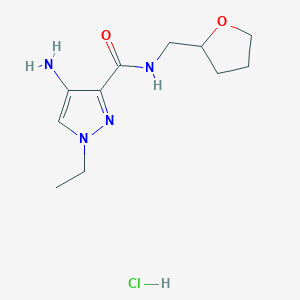![molecular formula C10H11F3N2O B3018837 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2202327-29-3](/img/structure/B3018837.png)
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
Trifluoromethylated pyrimidines, including derivatives similar to the specified compound, have been synthesized to create new analogues of 4,5-dihydroorotic acid. These efforts highlight the utility of such compounds in generating novel molecules with potential biological activity. The synthesis involves Michael-like 1,4-conjugate hydrocyanation, demonstrating the compound's relevance in organic synthesis and medicinal chemistry applications (V. Sukach et al., 2015).
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been investigated for their antimicrobial and antifungal properties. Studies on novel pyrimidine-based heterocycles have shown significant activity against various pathogens, underscoring the potential of such compounds in developing new therapeutic agents (W. Shehta & A. A. Abdel Hamid, 2019).
Enzyme Inhibition and Molecular Interactions
Research has also focused on the interaction of pyrimidine derivatives with biological macromolecules, such as enzymes. These compounds have been evaluated for their ability to inhibit enzymes or interact with DNA, providing insights into their potential therapeutic applications and mechanisms of action. For example, studies on the structure and function of DNA photolyase highlight the significance of pyrimidine dimers in biological systems (A. Sancar, 1994).
Antiviral Research
The development of antiviral agents has also been a focus of research on pyrimidine derivatives. Their evaluation against viruses such as HIV showcases the role of these compounds in addressing global health challenges. Synthesis and investigation of pyrimidine derivatives for antiviral activities highlight the compound's potential in contributing to the fight against viral infections (R. Buckheit et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine are currently unknown
Mode of Action
It is known that the trifluoropropan-2-yl group can behave as a thiol-reactive trifluoromethyl probe , which suggests that this compound may interact with its targets through covalent bonding.
Properties
IUPAC Name |
4-cyclopropyl-6-(1,1,1-trifluoropropan-2-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-9-4-8(7-2-3-7)14-5-15-9/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVNSPOBKRURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC=NC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)


![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)
![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)
![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)
methanone](/img/structure/B3018771.png)
![6-Tert-butyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3018772.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

